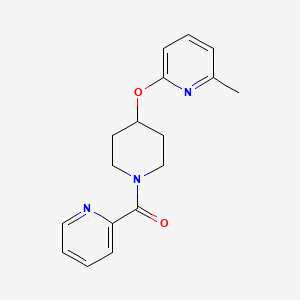

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-5-4-7-16(19-13)22-14-8-11-20(12-9-14)17(21)15-6-2-3-10-18-15/h2-7,10,14H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYOPUOBIFQWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

Substitution with Pyridine Rings: The piperidine intermediate is then reacted with 6-methylpyridin-2-ol and pyridin-2-ylmethanone under basic conditions to introduce the pyridine rings. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group, facilitating the nucleophilic substitution.

Final Coupling Reaction: The final step involves coupling the substituted piperidine with the methanone group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific biological targets makes it useful in drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for therapeutic development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural versatility and reactivity.

Mechanism of Action

The mechanism of action of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparison with Similar Compounds

Structural Variations in the Pyridine Substituents

Key Observations :

- The 6-methylpyridin-2-yl group in the target compound may improve metabolic stability compared to chlorinated or unsubstituted pyridines .

- Substitution at the pyridine’s 2-position (vs.

Variations in the Methanone-Linked Group

Key Observations :

Piperidine vs. Piperazine Derivatives

Key Observations :

- Piperazine derivatives often exhibit improved solubility but may suffer from faster metabolic clearance compared to piperidine analogues .

Unique Features of the Target Compound

The combination of a 6-methylpyridin-2-yloxy group and a pyridin-2-yl methanone distinguishes this compound from analogues. The methyl group may reduce oxidative metabolism, while the pyridin-2-yl moiety’s nitrogen orientation could optimize hydrogen bonding with targets like kinases or GPCRs .

Biological Activity

The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone, also known by its PubChem CID 51066600, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C16H19N3O

- Molecular Weight : 273.34 g/mol

- Structure : The compound features a piperidine moiety linked to a pyridine ring and a methanone group, with a methylpyridine substituent that enhances its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. Specific studies have shown that:

- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit certain kinases and enzymes that play roles in cancer progression and inflammation. For instance, it has demonstrated inhibitory effects on IRAK4, a kinase involved in inflammatory pathways .

- Modulation of Immune Response : In vitro studies suggest that the compound can modulate immune responses by affecting the PD-1/PD-L1 pathway, which is crucial for cancer immunotherapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

IRAK4 Inhibitor Study :

A series of compounds were screened for IRAK4 inhibition, with this compound emerging as a lead candidate due to its low IC50 value. This suggests potential use in treating inflammatory diseases and cancers related to aberrant signaling through this pathway. -

Cancer Immunotherapy :

Research involving mouse splenocytes showed that treatment with this compound could enhance immune responses against tumors by modulating the PD-1/PD-L1 interaction. This finding supports its potential role in enhancing the efficacy of existing immunotherapies.

Q & A

Q. What are the key steps and optimization strategies for synthesizing (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between piperidine and pyridine derivatives using coupling agents like HBTU or EDCI .

- Functional group protection : Use of tert-butoxycarbonyl (Boc) groups to protect amine moieties during intermediate steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (50–80°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield and purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- H/C NMR : Assigns protons and carbons in the piperidine, pyridine, and methylpyridinyl-oxy moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 364.18) and fragmentation patterns .

- Infrared (IR) Spectroscopy :

- Stretching vibrations for C=O (1650–1700 cm) and aromatic C-H (3050–3100 cm) validate functional groups .

Q. How can thermal stability and phase transitions of this compound be analyzed?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) :

- Heating rates of 10°C/min under nitrogen identify melting points (e.g., 133–135°C for analogous compounds) and decomposition temperatures (>200°C) .

- Thermogravimetric Analysis (TGA) :

- Quantifies weight loss due to thermal degradation, with residual mass <5% at 300°C indicating high purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Target specificity profiling : Use kinase or receptor panels to distinguish direct interactions from off-target effects .

- Data cross-referencing : Compare results with structurally similar compounds (e.g., JNJ-42048232) to identify conserved activity trends .

Q. What computational approaches are effective for predicting the mechanism of action?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to targets like kinases or GPCRs; validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .

- Molecular Dynamics (MD) Simulations :

- Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) .

- QSAR modeling : Use descriptors like logP and polar surface area to correlate structure with bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core modifications :

- Replace the 6-methylpyridinyl-oxy group with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions .

- Introduce electron-withdrawing groups (e.g., -Cl, -F) on the pyridine ring to improve metabolic stability .

- Bioisosteric replacements :

- Substitute piperidine with morpholine to alter pharmacokinetics (e.g., increased solubility) .

- In vitro testing :

- Screen derivatives against disease-specific cell lines (e.g., cancer: HCT-116, HeLa) with positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.